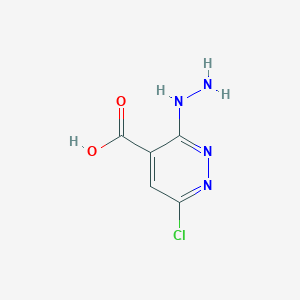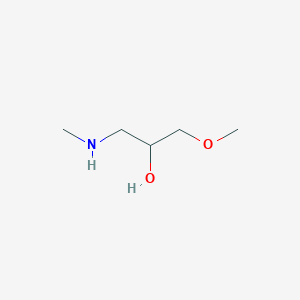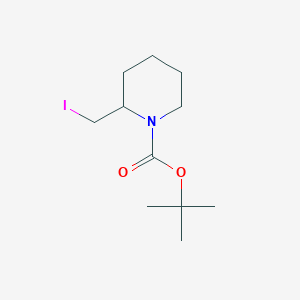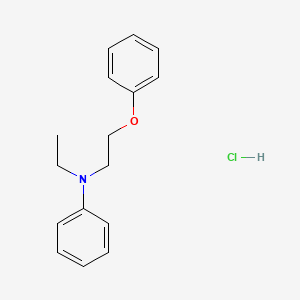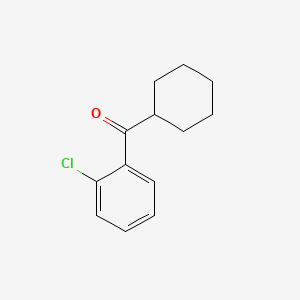
2',4'-Dichlorobiphenyl-3-carboxylic acid
概要
説明
2’,4’-Dichlorobiphenyl-3-carboxylic acid is a synthetic organic compound belonging to the family of biphenyl carboxylic acids. It is a halogenated derivative of biphenyl, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is widely used in various fields such as medical, environmental, and industrial research.
準備方法
The synthesis of 2’,4’-Dichlorobiphenyl-3-carboxylic acid typically involves the halogenation of biphenyl followed by carboxylation. One common method includes the chlorination of biphenyl to introduce chlorine atoms at the desired positions, followed by a carboxylation reaction to introduce the carboxylic acid group . Industrial production methods often employ catalytic processes to enhance the efficiency and yield of the desired product .
化学反応の分析
2’,4’-Dichlorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2’,4’-Dichlorobiphenyl-3-carboxylic acid is employed in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the development of materials with specific properties and in environmental monitoring to study the effects of halogenated biphenyls.
作用機序
The mechanism of action of 2’,4’-Dichlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can undergo biodegradation via the meta-cleavage pathway by certain bacterial consortia, leading to the formation of intermediate compounds such as catechol . This biodegradation process is facilitated by enzymes produced by the bacteria, which break down the compound into less harmful substances .
類似化合物との比較
2’,4’-Dichlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
2,4’-Dichlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3,4’-Dichlorobiphenyl-2-carboxylic acid: Has a different substitution pattern, which can affect its chemical properties and reactivity.
The uniqueness of 2’,4’-Dichlorobiphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
特性
IUPAC Name |
3-(2,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBAPTMRZKVPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610717 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380228-58-0 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






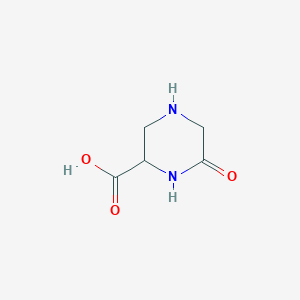
![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)

